Array ( [bid] => 12628494 ) Buy Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride | 1196146-89-0

Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride

Catalog No.
S13114650
CAS No.
1196146-89-0
M.F
C8H12ClN3O2
M. Wt
217.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydr...

CAS Number

1196146-89-0

Product Name

Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride

IUPAC Name

ethyl 2-(aminomethyl)pyrimidine-4-carboxylate;hydrochloride

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

InChI

InChI=1S/C8H11N3O2.ClH/c1-2-13-8(12)6-3-4-10-7(5-9)11-6;/h3-4H,2,5,9H2,1H3;1H

InChI Key

LWSGOTHRZFEITP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)CN.Cl

Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C₈H₁₂ClN₃O and a molecular weight of approximately 217.653 g/mol. This compound features a pyrimidine ring substituted with an aminomethyl group and a carboxylate ester, making it structurally significant in various chemical and biological contexts. It is often used in pharmaceutical research due to its potential biological activities and applications in medicinal chemistry .

Typical of compounds containing amines, carboxylic acids, and esters. Key reactions include:

  • Nucleophilic Substitution: The aminomethyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Ester Hydrolysis: The carboxylate ester can undergo hydrolysis in the presence of water or acidic conditions to yield the corresponding carboxylic acid.
  • Condensation Reactions: The amine can react with carbonyl compounds to form imines or amides, which are important in organic synthesis.

These reactions highlight the compound's versatility and its potential utility in synthesizing more complex molecules .

The synthesis of ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:

  • Preparation of Pyrimidine Derivatives: Starting from commercially available pyrimidine precursors, various functional groups can be introduced through electrophilic substitution reactions.
  • Aminomethylation: The introduction of the aminomethyl group can be achieved via reductive amination or other amination techniques.
  • Esterification: The final step often involves the esterification of the carboxylic acid with ethanol under acidic conditions to form the ethyl ester.

These methods allow for the efficient production of the compound while maintaining high yields and purity .

Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride has several potential applications, particularly in medicinal chemistry:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Biochemical Research: It can be utilized in studies investigating enzyme inhibition or receptor binding assays.
  • Synthetic Intermediates: This compound may act as an intermediate in synthesizing more complex organic molecules or pharmaceuticals.

The versatility of this compound makes it a valuable asset in both research and industrial applications .

Interaction studies involving ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride focus on its binding affinity with various biological targets. Key areas of interest include:

  • Enzyme Inhibition: Investigating how this compound affects enzyme activity could provide insights into its potential therapeutic roles.
  • Receptor Binding: Assessing its interactions with specific receptors may reveal information about its pharmacodynamics and possible side effects.

These studies are crucial for understanding how this compound operates within biological systems and its potential therapeutic applications .

Several compounds share structural similarities with ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameSimilarityUnique Features
Ethyl 6-(aminomethyl)nicotinate hydrochloride0.89Contains a nicotinate moiety; different pharmacological profile
Methyl 2,6-dimethylisonicotinate0.86Dimethyl substitution alters reactivity and properties
Ethyl 5-amino-6-methylnicotinate0.84Methyl group at position 6 influences activity
Ethyl 3-amino-4-pyridinecarboxylate0.80Different position of amino group affects interaction
Methyl 4-amino-6-methylnicotinate0.79Structural variations lead to distinct biological activities

The unique combination of the aminomethyl group and pyrimidine structure in ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride sets it apart from these similar compounds, potentially offering unique therapeutic benefits .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

217.0618043 g/mol

Monoisotopic Mass

217.0618043 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types